molecular formula C6H6O4 B8269738 1,2,3,4-Benzenetetrol CAS No. 642-96-6

1,2,3,4-Benzenetetrol

Cat. No. B8269738
CAS RN: 642-96-6
M. Wt: 142.11 g/mol
InChI Key: VERMEZLHWFHDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Benzenetetrol, also known as hydroquinone, is a chemical compound with the formula C6H6O4 . It is a white, crystalline solid commonly used in photography and as a developer for black and white film . It is also used as a reducing agent and antioxidant in various industrial processes .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Benzenetetrol is C6H6O4 . It has an average mass of 142.109 Da and a monoisotopic mass of 142.026611 Da .


Physical And Chemical Properties Analysis

1,2,3,4-Benzenetetrol has a melting point of 159-161 °C and a predicted boiling point of 421.5±40.0 °C . The predicted density is 1.709±0.06 g/cm3 . The pKa is predicted to be 9.12±0.15 .

properties

CAS RN

642-96-6

Product Name

1,2,3,4-Benzenetetrol

Molecular Formula

C6H6O4

Molecular Weight

142.11 g/mol

IUPAC Name

benzene-1,2,3,4-tetrol

InChI

InChI=1S/C6H6O4/c7-3-1-2-4(8)6(10)5(3)9/h1-2,7-10H

InChI Key

VERMEZLHWFHDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of myo-2-inosose (11.0 g, 61.2 mmol) in 310 mL of degassed 0.5 M H2SO4 was refluxed under Ar. After 9 h, the solution was cooled to 4° C. and then adjusted to pH 4 by addition of saturated aqueous NaHCO3. Concentration of the reaction solution to 100 mL was followed by continuous liquid-liquid extraction for 18 h using t-butyl methyl ether (500 mL). Upon concentration of the organic layer to 100 mL, a precipitate formed which was filtered, washed with cold hexanes, and dried to afford 1 (4.72 g, 54%) as a tan powder. Addition of hexanes (300 mL) to the filtrate followed by filtering, washing, and drying of the resulting precipitate afforded additional 1 (1.08 g, 12%). mp 162-164° C. 1H NMR (d6-acetone): δ7.24 (s, 4 H), 6.20 (s, 2 H). 13C NMR (d6-acetone): δ139.7, 134.7, 106.2. Anal. Calcd for C6H6O4: C, 50.71; H, 4.23. Found: C, 50.63; H, 4.32. HRMS (FAB) calcd for C6H6O4 (M+H+): 142.0266. Found: 142.0268.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Benzenetetrol
Reactant of Route 2
1,2,3,4-Benzenetetrol
Reactant of Route 3
1,2,3,4-Benzenetetrol
Reactant of Route 4
1,2,3,4-Benzenetetrol
Reactant of Route 5
1,2,3,4-Benzenetetrol
Reactant of Route 6
1,2,3,4-Benzenetetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.